1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate
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Overview
Description
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is a chemical compound with the molecular formula C12H16O8 It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 1,2-position forms an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate can be synthesized through the acetylation of glucose derivatives. The typical synthetic route involves the following steps:
Starting Material: The process begins with alpha-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Epoxide Formation: The 1,2-anhydro (epoxide) ring is formed by treating the acetylated glucose with a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Controlled Epoxidation: Ensuring the formation of the epoxide ring with high yield and purity by optimizing reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Diols: From hydrolysis of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Reduced Compounds: From reduction reactions.
Scientific Research Applications
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate involves its ability to undergo various chemical reactions due to the presence of the epoxide ring and acetyl groups. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2-Anhydro-beta-D-glucopyranose 3,4,6-triacetate: Similar structure but different stereochemistry.
1,6-Anhydro-beta-D-glucopyranose 2,3,4-triacetate: Different position of the anhydro ring.
2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-glucopyranose: Different anhydro ring position and stereochemistry.
Uniqueness
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is unique due to its specific epoxide ring at the 1,2-position and the acetylation pattern. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C12H16O8 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(4,5-diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)16-4-8-9(17-6(2)14)10(18-7(3)15)11-12(19-8)20-11/h8-12H,4H2,1-3H3 |
InChI Key |
WOMJWRCQBLDWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)O2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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